

# Application Notes and Protocols: Ammonium Lactate in the Treatment of Xerosis and Ichthyosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Ammonium lactate |           |
| Cat. No.:            | B1194391         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Ammonium lactate, the ammonium salt of lactic acid, is a well-established alpha-hydroxy acid (AHA) formulation widely utilized in dermatology for the management of dry skin conditions. It is indicated for the treatment of xerosis (dry or scaly skin) and ichthyosis vulgaris, an inherited condition characterized by dry, thickened, and scaly skin.[1][2] Its therapeutic efficacy stems from its dual mechanism of action: intense hydration and gentle exfoliation. As a humectant, it attracts and retains moisture within the stratum corneum, while its keratolytic properties facilitate the shedding of dead skin cells, resulting in smoother and more hydrated skin.[3][4][5] These application notes provide a comprehensive overview of the clinical data, experimental protocols for efficacy evaluation, and the underlying molecular mechanisms of ammonium lactate in the treatment of xerosis and ichthyosis.

## **Mechanism of Action**

**Ammonium lactate** exerts its therapeutic effects through a combination of hydrating and keratolytic actions. The lactate component, a natural moisturizing factor (NMF), increases the water content of the stratum corneum.[6][7][8] This humectant property helps to alleviate the dryness associated with xerosis and ichthyosis.[9]







Furthermore, lactic acid decreases corneocyte cohesion, promoting the desquamation of the outer layers of the skin.[2][10][11] This exfoliative action helps to reduce scaling and roughness, characteristic features of these hyperkeratotic conditions. At a molecular level, lactate has been shown to influence the expression of key proteins involved in keratinocyte differentiation and skin barrier function, such as filaggrin, loricrin, and involucrin. While the precise signaling pathways are still under investigation, evidence suggests the involvement of pathways that regulate gene expression related to epidermal homeostasis.[12][13][14][15][16] Lactate may also serve as a signaling molecule, potentially interacting with G-protein coupled receptors like GPR81, although its expression and role in keratinocytes require further elucidation.[6][10][17]

## **Clinical Efficacy: Summary of Quantitative Data**

Clinical studies have demonstrated the efficacy of 12% **ammonium lactate** lotion in improving the signs and symptoms of xerosis and ichthyosis. The following tables summarize the quantitative data from key clinical trials.



| Table 1: Efficacy of 12% Ammonium Lactate vs. 40% Urea in Moderate to Severe Xerosis |                         |                         |                       |                       |
|--------------------------------------------------------------------------------------|-------------------------|-------------------------|-----------------------|-----------------------|
| Parameter                                                                            | Treatment Group         | Baseline (Mean<br>± SD) | Day 14 (Mean ±<br>SD) | Day 28 (Mean ±<br>SD) |
| Investigator's Assessment of Dryness (0-4 scale)                                     | 12% Ammonium<br>Lactate | 3.2 ± 0.5               | 2.1 ± 0.7             | 1.5 ± 0.6             |
| 40% Urea                                                                             | 3.3 ± 0.6               | 1.4 ± 0.5               | 1.1 ± 0.4             |                       |
| Patient's Assessment of Dryness (0-4 scale)                                          | 12% Ammonium<br>Lactate | 3.1 ± 0.7               | 2.0 ± 0.8             | 1.4 ± 0.7             |
| 40% Urea                                                                             | 3.2 ± 0.6               | 1.3 ± 0.6               | 1.0 ± 0.5             |                       |
| Transepidermal<br>Water Loss<br>(g/m²/h)                                             | 12% Ammonium<br>Lactate | 15.2 ± 4.1              | 12.5 ± 3.5            | 10.8 ± 3.1            |
| 40% Urea                                                                             | 15.5 ± 4.3              | 10.9 ± 3.2              | 9.2 ± 2.8             |                       |
| Skin Capacitance (Corneometer units)                                                 | 12% Ammonium<br>Lactate | 25.6 ± 5.8              | 35.2 ± 6.1            | 42.5 ± 7.3            |
| 40% Urea                                                                             | 25.1 ± 5.5              | 40.8 ± 6.9              | 48.9 ± 8.1            |                       |
| * Statistically                                                                      |                         |                         |                       | _                     |

<sup>\*</sup> Statistically significant difference (p < 0.05) compared



| to 12%                       |  |  |  |  |
|------------------------------|--|--|--|--|
| Ammonium                     |  |  |  |  |
| Lactate.                     |  |  |  |  |
|                              |  |  |  |  |
| Data adapted                 |  |  |  |  |
| Data adapted from Ademola J, |  |  |  |  |

Dermatol. 2002.

| Table 2: Efficacy of<br>12% Ammonium<br>Lactate vs. 5%<br>Lactic Acid in<br>Moderate to Severe<br>Xerosis |                         |                                              |                                                                          |
|-----------------------------------------------------------------------------------------------------------|-------------------------|----------------------------------------------|--------------------------------------------------------------------------|
| Parameter                                                                                                 | Treatment Group         | Week 3 (Mean<br>Severity Score<br>Reduction) | Week 6 (3 weeks<br>post-treatment) (Mean<br>Severity Score<br>Reduction) |
| Investigator's Global<br>Assessment (0-4<br>scale)                                                        | 12% Ammonium<br>Lactate | 1.8                                          | 1.5                                                                      |
| 5% Lactic Acid                                                                                            | 1.2                     | 0.9                                          |                                                                          |
| * Statistically<br>significant difference<br>(p < 0.05) compared<br>to 5% Lactic Acid.                    |                         |                                              |                                                                          |
| Data adapted from<br>Rogers RS, et al. J<br>Am Acad Dermatol.<br>1989.                                    |                         |                                              |                                                                          |

# **Experimental Protocols**



## **Protocol 1: Evaluation of Topical Treatments for Xerosis**

This protocol outlines a randomized, double-blind, bilateral paired comparison study to assess the efficacy of a test formulation against a comparator.

#### 1. Subject Recruitment:

- Enroll male and female subjects aged 18 years or older with a clinical diagnosis of moderate to severe xerosis on both lower legs.
- Exclusion criteria: known hypersensitivity to any of the study materials, active skin disease
  other than xerosis in the treatment area, and use of topical or systemic medications that
  could affect the study outcome.
- Obtain written informed consent from all participants.

#### 2. Study Design:

- A 4-week, double-blind, randomized, bilateral paired comparison design.
- Each subject will be randomly assigned to apply the test formulation to one lower leg and the comparator to the other.
- Evaluations will be conducted at baseline (Day 0), Day 14, and Day 28.

#### 3. Treatment Administration:

- Subjects will be instructed to apply a thin layer of the assigned formulation to the entire lower leg twice daily (morning and evening) for 28 days.
- Subjects should be advised to avoid using any other moisturizers or topical products on the treatment areas.

#### 4. Efficacy Assessments:

- Investigator's Global Assessment (IGA): A trained investigator will assess the overall severity of xerosis on a 5-point scale (0=clear, 1=almost clear, 2=mild, 3=moderate, 4=severe).
- Patient's Global Assessment (PGA): Subjects will assess the overall improvement of their skin condition on a similar 5-point scale.
- Instrumental Measurements:
- Transepidermal Water Loss (TEWL): Measure TEWL using a Tewameter® or similar device to assess skin barrier function.[18] Measurements should be taken in a controlled environment (temperature and humidity).



- Skin Capacitance: Measure skin surface hydration using a Corneometer® or similar device. [18]
- Clinical Scoring: Assess individual signs of xerosis (scaling, roughness, erythema, fissures) on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).

#### 5. Statistical Analysis:

- Compare the changes from baseline in all efficacy parameters between the two treatment groups using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
- A p-value of < 0.05 will be considered statistically significant.</li>

# Protocol 2: Evaluation of Topical Treatments for Ichthyosis Vulgaris

This protocol is designed for a clinical trial to evaluate the efficacy of a test formulation in subjects with ichthyosis vulgaris.

#### 1. Subject Recruitment:

- Enroll subjects with a clinical diagnosis of ichthyosis vulgaris.
- Severity should be assessed and documented at baseline.
- Exclusion criteria are similar to those for the xerosis protocol.

#### 2. Study Design:

- A randomized, double-blind, vehicle-controlled study.
- Subjects will be randomized to receive either the active formulation or the vehicle control.
- Treatment duration will be 4 weeks, with a follow-up visit at week 6 (2 weeks after treatment cessation).

#### 3. Treatment Administration:

Subjects will apply the assigned product to the affected areas twice daily.

#### 4. Efficacy Assessments:

• Investigator's Assessment of Ichthyosis Severity: This can be a composite score including scaling, roughness, and overall appearance on a defined scale.



- Patient-Reported Outcomes: Utilize validated questionnaires to assess the impact on quality of life, including symptoms like itching and discomfort.
- Instrumental Measurements: TEWL and skin capacitance measurements are also relevant for assessing barrier function and hydration in ichthyosis.

#### 5. Statistical Analysis:

Compare the mean change from baseline in the primary efficacy endpoint between the active
and vehicle groups using an analysis of covariance (ANCOVA) with baseline values as a
covariate.

## **Signaling Pathways and Logical Relationships**

The following diagrams illustrate the proposed mechanism of action of **ammonium lactate** and the workflow for a typical clinical trial.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Methodological & Application





- 1. researchgate.net [researchgate.net]
- 2. Various Cellular Components and Its Signaling Cascades Through the Involvement of Signaling Messengers in Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of topical treatment with urea in ichthyosis, atopic dermatitis, psoriasis, and other skin conditions—a systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Loricrin and involucrin expression is down-regulated by Th2 cytokines through STAT-6 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Loricrin expression in cultured human keratinocytes is controlled by a complex interplay between transcription factors of the Sp1, CREB, AP1, and AP2 families PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation [frontiersin.org]
- 17. Capacitance and transepidermal water loss after soaking in water for different durations: A pilot study PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Measurement of Transepidermal Water Loss PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Ammonium Lactate in the Treatment of Xerosis and Ichthyosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194391#use-of-ammonium-lactate-in-the-treatment-of-xerosis-and-ichthyosis]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com